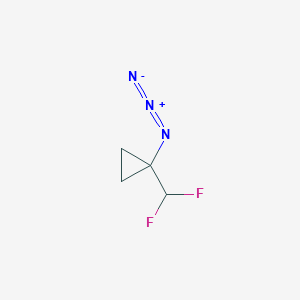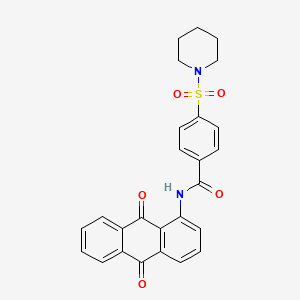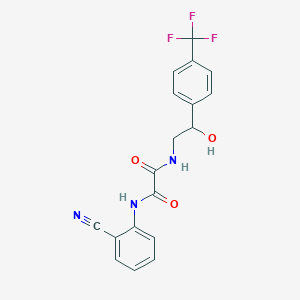![molecular formula C18H16F3N3O2 B2844302 4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one CAS No. 861206-14-6](/img/structure/B2844302.png)
4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound contains several functional groups including a methoxy group (-OCH3), a trifluoromethyl group (-CF3), a benzyl group (C6H5CH2-), and a 1,2,4-triazole ring. These groups can confer various properties to the compound, such as polarity, reactivity, and potential biological activity .
Synthesis Analysis
While the exact synthesis process for this compound isn’t available, it likely involves reactions that form the 1,2,4-triazole ring and attach the various functional groups. This could involve processes like nucleophilic substitution, condensation, or cyclization reactions .Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. The presence of the aromatic rings (in the benzyl and methoxyphenyl groups) and the 1,2,4-triazole ring could contribute to the compound’s stability .Chemical Reactions Analysis
The compound’s reactivity would be influenced by its functional groups. For example, the methoxy group might undergo reactions involving cleavage of the carbon-oxygen bond . The trifluoromethyl group could participate in electrophilic aromatic substitution reactions .Physical And Chemical Properties Analysis
The physical and chemical properties of the compound would be influenced by its functional groups and molecular structure. For example, the presence of the trifluoromethyl group could increase the compound’s lipophilicity .科学的研究の応用
Synthesis and Antimicrobial Activities
4-(4-methoxyphenyl)-5-methyl-2-[3-(trifluoromethyl)benzyl]-2,4-dihydro-3H-1,2,4-triazol-3-one and its derivatives exhibit promising antimicrobial activities. For instance, the synthesis of certain triazole derivatives demonstrated good or moderate activities against test microorganisms, highlighting their potential in developing new antimicrobial agents (Bektaş et al., 2010).
Molecular Docking and EGFR Inhibition
The compound's derivatives have been studied for their anti-cancer properties, particularly as EGFR inhibitors. Molecular docking studies of benzimidazole derivatives bearing 1,2,4-triazole showed potential anti-cancer activity, offering insights into designing new cancer therapies (Karayel, 2021).
Corrosion Inhibition
Research into benzimidazole derivatives, including triazole-thiol compounds, has shown effectiveness in inhibiting mild steel corrosion in acidic environments. These findings suggest potential applications in industrial corrosion protection (Yadav et al., 2013).
Anticancer Activity against Breast Cancer Cells
Eugenol derivatives, including those incorporating a 1,2,3-triazole ring linked to this compound, have demonstrated potent anticancer activity against breast cancer cells. This suggests their potential as leads for cancer treatment strategies (Alam, 2022).
作用機序
Target of Action
The primary targets of this compound are ATF4 and NF-kB proteins . These proteins play a crucial role in the regulation of neuroprotection and anti-inflammatory pathways .
Mode of Action
The compound interacts with its targets, ATF4 and NF-kB proteins, through favorable interactions with active residues . This interaction leads to the inhibition of ER stress, apoptosis, and the NF-kB inflammatory pathway .
Biochemical Pathways
The compound affects the neuroprotection and anti-inflammatory pathways . It inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Result of Action
The compound exhibits promising neuroprotective and anti-inflammatory properties . It significantly inhibits the production of nitric oxide (NO) and tumor necrosis factor-α (TNF-α) in LPS-stimulated human microglia cells . It also reduces the expression of the endoplasmic reticulum (ER) chaperone, BIP, and apoptosis marker cleaved caspase-3 in human neuronal cells .
Action Environment
Safety and Hazards
将来の方向性
特性
IUPAC Name |
4-(4-methoxyphenyl)-5-methyl-2-[[3-(trifluoromethyl)phenyl]methyl]-1,2,4-triazol-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16F3N3O2/c1-12-22-23(11-13-4-3-5-14(10-13)18(19,20)21)17(25)24(12)15-6-8-16(26-2)9-7-15/h3-10H,11H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YDWMRKGAGNBYEJ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=O)N1C2=CC=C(C=C2)OC)CC3=CC(=CC=C3)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16F3N3O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-[(5-bromo-2-hydroxyphenyl)methyl]-N-ethylprop-2-enamide](/img/structure/B2844221.png)


![8-{[4-(5-Chloro-2-methylphenyl)piperazinyl]methyl}-3-methyl-7-(naphthylmethyl)-1,3,7-trihydropurine-2,6-dione](/img/no-structure.png)
![3-[(4-Cyclopropylidenepiperidin-1-yl)methyl]-6,7-dihydro-5H-pyrrolo[2,1-c][1,2,4]triazole](/img/structure/B2844225.png)
![N-[4-chloro-3-(morpholin-4-ylsulfonyl)phenyl]-2-(methylamino)acetamide hydrochloride](/img/structure/B2844227.png)


![1-[4-Hydroxy-3-(2-hydroxy-3-methoxy-5-propanoylphenyl)-5-methoxyphenyl]propan-1-one](/img/structure/B2844232.png)




